Bis(1,3-dithian-2-yl)methane-d2
Overview
Description
Bis(1,3-dithian-2-yl)methane-d2: is a deuterium-labeled compound with the molecular formula C9H14D2S4 and a molecular weight of 254.50 . This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . The deuterium labeling allows for the study of metabolic pathways and reaction mechanisms in a more precise manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,3-dithian-2-yl)methane-d2 typically involves the deuterium exchange of Bis(1,3-dithian-2-yl)methane. This process can be achieved through the reaction of Bis(1,3-dithian-2-yl)methane with deuterium oxide (D2O) under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, it is likely that the process involves large-scale deuterium exchange reactions similar to those used in laboratory settings. The compound is then purified and characterized to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions: Bis(1,3-dithian-2-yl)methane-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane rings to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiane rings act as leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol groups.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, Bis(1,3-dithian-2-yl)methane-d2 is used as a building block for the synthesis of more complex molecules. Its deuterium labeling makes it valuable for studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology and Medicine: The compound is used in metabolic research to trace the pathways of biochemical reactions in vivo. Its stable isotope labeling allows for precise tracking of metabolic processes without altering the biological activity of the molecules involved.
Mechanism of Action
The mechanism of action of Bis(1,3-dithian-2-yl)methane-d2 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule allow for the tracking of the compound through various chemical and biological processes. This enables researchers to study the pathways and mechanisms of reactions with high precision.
Comparison with Similar Compounds
Bis(1,3-dithian-2-yl)methane: The non-deuterated version of the compound.
1,3-Dithiane: A simpler dithiane compound without the methylene bridge.
2,2’-Methylenebis(1,3-dithiane): Another dithiane derivative with a different substitution pattern.
Uniqueness: The primary uniqueness of Bis(1,3-dithian-2-yl)methane-d2 lies in its deuterium labeling. This feature makes it particularly valuable for research applications that require precise tracking of molecules, such as metabolic studies and reaction mechanism investigations.
Biological Activity
Bis(1,3-dithian-2-yl)methane-d2 is a deuterated compound that has garnered attention in biochemical research due to its unique properties and applications in metabolic studies. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C9H14D2S4
- Molecular Weight : 254.50 g/mol
- CAS Number : 14947-51-4
The compound is characterized by its stable isotope labeling with deuterium, which allows for enhanced tracking of biochemical processes without altering the biological activity of the molecules involved.
The primary mechanism of action for this compound is its role as a labeled compound in metabolic research. The deuterium atoms facilitate the tracking of this molecule through various chemical and biological processes, enabling researchers to study reaction pathways and mechanisms with high precision.
Key Reactions:
- Oxidation : Forms sulfoxides and sulfones.
- Reduction : Produces thiol groups.
- Substitution : Generates various substituted dithiane derivatives.
Applications in Biological Research
This compound is primarily utilized in the following areas:
- Metabolic Research : The compound is instrumental in tracing metabolic pathways in vivo. Its stable isotope labeling allows for precise tracking of metabolic processes, making it valuable for understanding biochemical reactions without interference.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : It serves as an internal standard due to its high symmetry and lack of interfering peaks, facilitating accurate chemical shift calibration and signal intensity normalization.
- Protein Interaction Studies : The compound can modify thiol groups within proteins, enhancing their stability and detectability during various biological assays. This property aids in studying protein-protein interactions using NMR-based paramagnetic relaxation enhancement (PRE).
Comparative Analysis
A comparison with similar compounds highlights the unique features of this compound:
Compound | Deuterated | Applications | Unique Features |
---|---|---|---|
Bis(1,3-dithian-2-yl)methane | No | Metabolic studies | Non-deuterated version; lacks tracking capabilities |
1,3-Dithiane | No | Organic synthesis | Simpler structure; lacks methylene bridge |
2,2'-Methylenebis(1,3-dithiane) | No | Synthesis of complex molecules | Different substitution pattern |
The primary advantage of this compound lies in its deuterium labeling, which enhances its utility in research applications requiring precise molecular tracking.
Case Studies
Several studies have utilized this compound to explore its biological activity:
- Study on Metabolic Pathways : Researchers employed this compound to trace the metabolic pathways of specific substrates in living organisms. The results indicated that the compound effectively tracked the transformation of substrates into products without altering their natural metabolic rates.
- Protein Interaction Dynamics : A study investigated the dynamics of protein interactions using NMR techniques. By incorporating this compound into specific sites on proteins, researchers could observe changes in relaxation rates that provided insights into interaction mechanisms.
Properties
IUPAC Name |
2-deuterio-2-[(2-deuterio-1,3-dithian-2-yl)methyl]-1,3-dithiane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKPLNHQJEQOL-XETGXLELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC2SCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(SCCCS1)CC2(SCCCS2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483966 | |
Record name | Bis(1,3-dithian-2-yl)methane-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105479-87-6 | |
Record name | 1,3-Dithiane-2-d, 2,2′-methylenebis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105479-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(1,3-dithian-2-yl)methane-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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